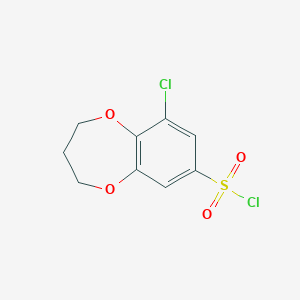![molecular formula C20H28N2O2 B2613844 6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one CAS No. 1795185-77-1](/img/structure/B2613844.png)
6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one is a complex organic compound with a unique structure incorporating a morpholine ring, an azabicycloheptane core, and a dimethylphenyl substituent. This combination of moieties endows the compound with specific physical and chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one typically involves the following steps:
Formation of the Morpholine Derivative: This is often achieved by reacting a dimethylphenyl derivative with an appropriate morpholine precursor under controlled conditions.
Integration with Azabicycloheptane: This step involves coupling the morpholine derivative with an azabicycloheptane unit, facilitated by catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: The industrial production might scale up these methods using continuous flow reactors, optimizing reaction times, temperatures, and catalyst concentrations to increase efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the dimethylphenyl substituent, leading to the formation of various oxidized products.
Reduction: Reduction reactions might target the carbonyl group present in the compound, converting it to alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or azabicycloheptane core, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Conditions vary depending on the substituents involved, but often include the use of base or acid catalysts.
Major Products Formed:
Oxidation: Can lead to phenolic or quinone derivatives.
Reduction: Often results in alcohols or other reduced forms.
Substitution: Produces a variety of substituted derivatives with potential changes in biological activity or chemical properties.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Acts as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Biology and Medicine:
Investigated for its potential pharmacological activities, including its effects on the central nervous system.
Studies explore its binding to specific receptors or enzymes, impacting cellular pathways and functions.
Industry:
Used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
Compared to other compounds with similar structures, 6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one stands out due to its unique combination of a morpholine ring, azabicycloheptane core, and dimethylphenyl substituent. This specific structure grants it distinctive chemical reactivity and biological activity.
Comparison with Similar Compounds
Morpholine Derivatives: Compounds with a similar morpholine ring structure but lacking the azabicycloheptane core.
Azabicycloheptane Compounds: Similar bicyclic structures but with different substituents.
Phenyl Derivatives: Compounds with similar aromatic substituents but different overall frameworks.
This detailed exploration highlights the compound's potential and sets the stage for further research and application in various scientific domains.
Properties
IUPAC Name |
6-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-6-azabicyclo[3.2.0]heptan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-13-7-8-14(2)17(9-13)19-10-21(15(3)11-24-19)12-22-18-6-4-5-16(18)20(22)23/h7-9,15-16,18-19H,4-6,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFCYSYPIIFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CN2C3CCCC3C2=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)
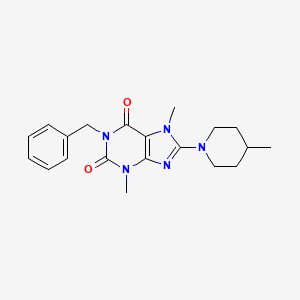
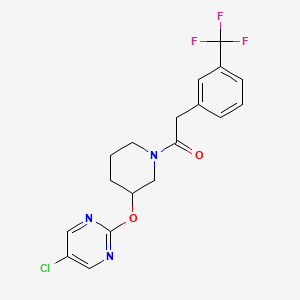
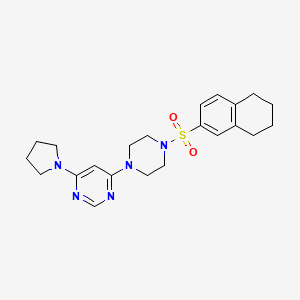
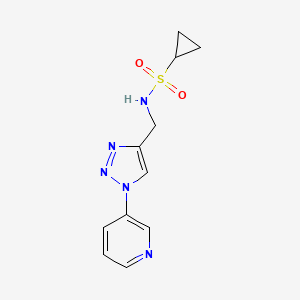
![3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2613771.png)
![2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2613776.png)
![3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2613777.png)
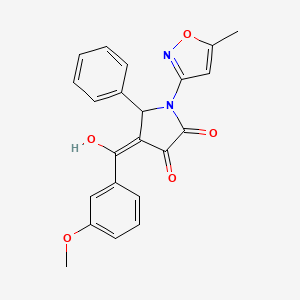
![3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613779.png)
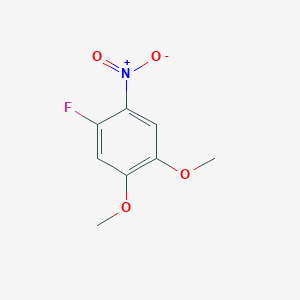
methanone](/img/structure/B2613782.png)

